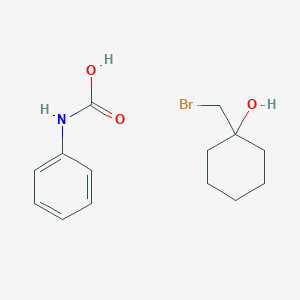
1-(Bromomethyl)cyclohexan-1-ol;phenylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)cyclohexan-1-ol;phenylcarbamic acid is a compound that combines a bromomethyl group, a cyclohexanol ring, and a phenylcarbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)cyclohexan-1-ol typically involves the bromination of cyclohexanol. This can be achieved by reacting cyclohexanol with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
For the phenylcarbamic acid part, phenyl isocyanate can be reacted with water to form phenylcarbamic acid. This reaction is typically carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(Bromomethyl)cyclohexan-1-ol;phenylcarbamic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)cyclohexan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone or an aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenylcarbamic acid to a corresponding amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of cyclohexanol derivatives with different substituents.
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexane derivatives with reduced functional groups.
Scientific Research Applications
1-(Bromomethyl)cyclohexan-1-ol;phenylcarbamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)cyclohexan-1-ol;phenylcarbamic acid involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenylcarbamic acid moiety can interact with specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-(Hydroxymethyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of bromine.
Phenylcarbamic acid derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
1-(Bromomethyl)cyclohexan-1-ol;phenylcarbamic acid is unique due to the presence of both a bromomethyl group and a phenylcarbamic acid moiety
Properties
CAS No. |
88476-36-2 |
|---|---|
Molecular Formula |
C14H20BrNO3 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
1-(bromomethyl)cyclohexan-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H13BrO.C7H7NO2/c8-6-7(9)4-2-1-3-5-7;9-7(10)8-6-4-2-1-3-5-6/h9H,1-6H2;1-5,8H,(H,9,10) |
InChI Key |
LTYUIZIICJCWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CBr)O.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















